Benzylhydrochlorothiazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

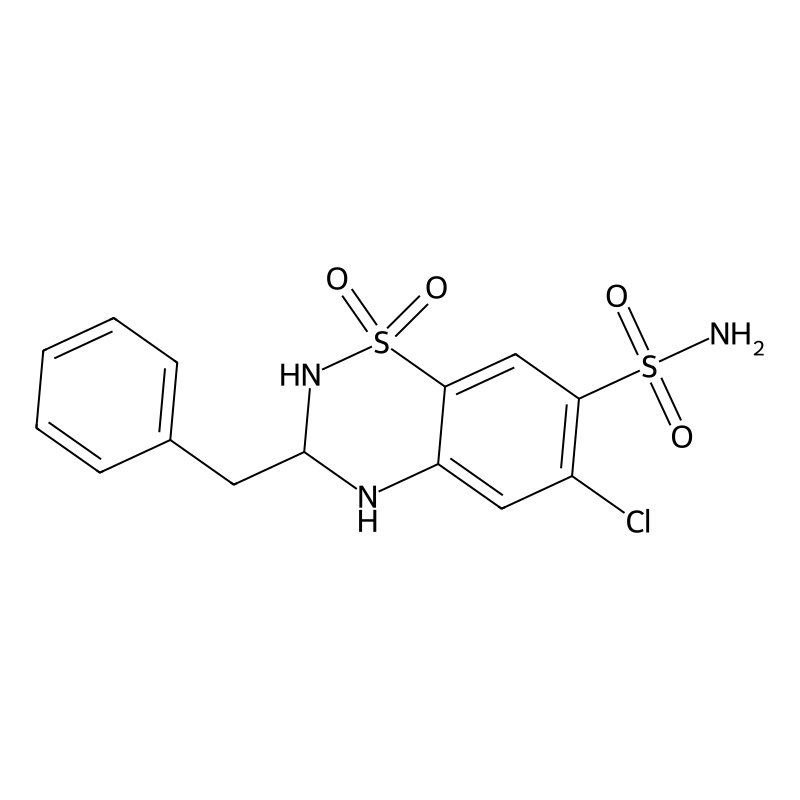

Benzylhydrochlorothiazide is a member of the benzothiadiazine class, specifically a sulfonamide derivative. Its chemical formula is C14H14ClN3O4S2, and it features a benzyl group attached to the hydrochlorothiazide structure. This compound is recognized for its ability to inhibit sodium reabsorption in the kidneys, which leads to increased urine output and reduced blood pressure .

BZH acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys []. This leads to increased water excretion, reducing blood volume and ultimately lowering blood pressure. The mechanism involves binding to the thiazide-sensitive NaCl cotransporter (NCC) in the kidney, preventing sodium and chloride reabsorption [].

Note:

- Figure 1 depicting the molecular structure of BZH cannot be included due to limitations on generating graphics.

- Benzyl: A common organic group consisting of a benzene ring attached to a methylene (-CH2-) group.

- Hydrochlorothiazide (HCTZ): A well-known thiazide diuretic medication used to treat high blood pressure and edema (fluid buildup).

Therefore, benzylhydrochlorothiazide doesn't hold any specific scientific research applications.

However, both benzyl and HCTZ individually have applications in scientific research:

Benzyl Group

The benzyl group is a versatile functional group often used in organic chemistry:

- Synthesis of new molecules: Benzyl acts as a protecting group in organic synthesis, safeguarding specific functionalities while allowing modifications on other parts of the molecule .

- Biomedical research: Benzyl derivatives are employed in various areas, including designing new drugs, studying enzyme activity, and investigating protein interactions .

Hydrochlorothiazide (HCTZ)

HCTZ, a widely prescribed medication, also finds use in scientific research:

- Investigating mechanisms of action: Researchers use HCTZ to study its diuretic effects and understand its impact on blood pressure regulation and kidney function .

- Studying hypertension and related conditions: HCTZ serves as a tool in research exploring the causes and treatment of hypertension, heart failure, and other cardiovascular diseases .

- Chlorination: The compound can be chlorinated under specific conditions to introduce additional chlorine atoms into its structure.

- Hydrolysis: It can react with water under acidic or basic conditions, leading to the formation of hydrolyzed products.

- Sulfamoylation: The sulfonamide group can participate in reactions typical of sulfonamides, including nucleophilic substitutions .

Benzylhydrochlorothiazide exhibits notable biological activities:

- Diuretic Effect: It primarily functions as a diuretic by inhibiting sodium and chloride reabsorption in the distal convoluted tubules of the kidneys. This results in increased excretion of water and electrolytes .

- Antihypertensive Properties: By promoting diuresis, it effectively lowers blood pressure. The mechanism may also involve vasodilation through the activation of potassium channels in vascular smooth muscle .

- Potential Side Effects: Like other thiazides, it may lead to electrolyte imbalances, such as hypokalemia (low potassium levels) and hyperuricemia (increased uric acid levels) due to its effects on renal function .

The synthesis of benzylhydrochlorothiazide typically involves several steps:

- Formation of Benzothiadiazine Core: The initial step often includes creating the benzothiadiazine framework through cyclization reactions involving appropriate precursors.

- Introduction of Chlorine: Chlorination reactions are performed to introduce chlorine into the structure.

- Benzyl Substitution: Finally, a benzyl group is introduced via nucleophilic substitution reactions on the thiazide structure .

Studies have indicated that benzylhydrochlorothiazide may interact with other medications and substances:

- Electrolyte Levels: Co-administration with other diuretics or medications affecting electrolyte balance can exacerbate issues like hypokalemia.

- Drug Metabolism: It may influence the metabolism of drugs that rely on renal excretion due to its diuretic properties .

Benzylhydrochlorothiazide shares similarities with several other compounds in the thiazide class. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Hydrochlorothiazide | Benzothiadiazine | Antihypertensive | Well-established use in clinical practice |

| Chlorothiazide | Benzothiadiazine | Antihypertensive | First thiazide developed; broader applications |

| Benzthiazide | Benzothiadiazine | Diuretic | Similar action but different side effects |

| Indapamide | Thiazide-like diuretic | Antihypertensive | Longer duration of action; different chemical structure |

Benzylhydrochlorothiazide stands out due to its specific benzyl substitution, which may influence its pharmacokinetics and dynamics compared to other thiazides.

Origins and Synthesis

Benzylhydrochlorothiazide emerged from efforts to optimize thiazide diuretics during the 1950–60s. Early patents, such as US Patent 3,345,365 (1967), detailed methods for synthesizing benzothiadiazine derivatives by introducing alkyl or aryl groups at the 3-position of the heterocyclic core. The benzyl substitution in benzylhydrochlorothiazide was designed to enhance binding affinity to the distal convoluted tubule’s Na+-Cl− cotransporter (NCC), a target shared by all thiazides.

Key milestones include:

- 1961: First approval in Japan for hypertension and edema under the brand name Behyd.

- 1980s: Recognition of its dual action as a carbonic anhydrase inhibitor and NCC blocker.

- 2020s: Renewed interest in its pharmacokinetic profile amid comparisons with HCTZ and chlorthalidone.

Structural Innovations

Benzylhydrochlorothiazide’s molecular formula (C₁₄H₁₄ClN₃O₄S₂) features a benzyl group at position 3 and a sulfonamide moiety at position 7 (Fig. 1). This modification increases lipophilicity, potentially improving tubular reabsorption and prolonging half-life compared to HCTZ.

Table 1: Comparative Structural Properties of Selected Thiazides

| Property | Benzylhydrochlorothiazide | Hydrochlorothiazide | Chlorthalidone |

|---|---|---|---|

| Molecular Weight | 387.9 g/mol | 297.7 g/mol | 338.8 g/mol |

| LogP (Lipophilicity) | 2.1 | 1.2 | 2.8 |

| Plasma Protein Binding | 30% | 45% | 75% |

| Half-Life | 8–12 hours | 6–15 hours | 45–60 hours |

Data derived from PubChem, DrugBank, and clinical studies.

Benzylhydrochlorothiazide is formally classified as a benzothiadiazine sulfonamide derivative, structurally related to the thiazide class of compounds. Its molecular formula is C₁₄H₁₄ClN₃O₄S₂, and it possesses a molecular weight of approximately 387.9 grams per mole [1]. The core structure is defined by a benzothiadiazine ring system, which is further functionalized with a benzyl group at the third position and a chlorine atom at the sixth position. The molecule also features sulfonamide and dioxo functional groups, contributing to its distinctive chemical and physical properties.

The three-dimensional conformation of benzylhydrochlorothiazide is critical to its interaction with biological targets, as the spatial arrangement of its substituents influences both binding affinity and specificity. The presence of a benzyl moiety introduces additional hydrophobic interactions, while the chlorine atom modulates electronic properties and receptor binding. These structural elements collectively underpin the compound’s pharmacological potential and inform ongoing research into its mechanism of action and optimization.

Benzothiadiazine Structure-Function Relationship

Core Benzothiadiazine Scaffold

The benzothiadiazine ring system serves as the foundational scaffold for benzylhydrochlorothiazide and related compounds. This bicyclic structure consists of a benzene ring fused to a thiadiazine moiety, with the latter incorporating both sulfur and nitrogen atoms. The ring system is further oxidized to yield a 1,1-dioxide configuration, which is a defining feature of thiazide derivatives [1] [4]. The electron-withdrawing sulfonamide group at the seventh position and the dioxo groups at the first position contribute to the ring’s overall polarity and hydrogen-bonding capacity.

The benzothiadiazine core facilitates a range of interactions with biological macromolecules, particularly through hydrogen bonding and electrostatic interactions. The spatial orientation of the nitrogen and sulfur atoms within the ring system is crucial for molecular recognition processes, as these heteroatoms can participate in both donor and acceptor interactions with protein targets. The dioxo configuration increases the electron deficiency of the ring, enhancing its ability to engage in non-covalent interactions.

Functional Group Contributions

The functional groups appended to the benzothiadiazine scaffold play pivotal roles in determining the compound’s physicochemical and biological properties. The benzyl group at the third position increases the hydrophobic character of the molecule, which can enhance membrane permeability and modulate binding to hydrophobic pockets within target proteins. The chlorine atom at the sixth position serves as an electron-withdrawing substituent, altering the electronic environment of the ring and influencing both reactivity and binding affinity.

The sulfonamide group at the seventh position is essential for hydrogen bonding and can act as both a hydrogen bond donor and acceptor. This group is also associated with increased aqueous solubility and contributes to the compound’s overall pharmacokinetic profile. The interplay between these functional groups and the core benzothiadiazine structure underlies the compound’s unique biological activity profile.

Comparative Structural Data

To contextualize the structure-function relationship of benzylhydrochlorothiazide, it is instructive to compare its molecular features with those of other benzothiadiazine derivatives. Table 1 presents key structural parameters for benzylhydrochlorothiazide and selected analogs.

| Compound Name | Core Structure | Benzyl Substitution | Chlorine Position | Sulfonamide Group | Dioxo Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| Benzylhydrochlorothiazide | Benzothiadiazine | 3 | 6 | 7 | 1,1 | 387.9 |

| Hydrochlorothiazide | Benzothiadiazine | None | 6 | 7 | 1,1 | 297.7 |

| Chlorothiazide | Benzothiadiazine | None | 6 | 7 | 1,1 | 295.7 |

| Dibenzylbenzothiadiazine | Benzothiadiazine | 3, 4 | 6 | 7 | 1,1 | Variable |

This comparative analysis highlights the impact of benzyl substitution on molecular weight and hydrophobicity, as well as the conserved nature of the sulfonamide and dioxo groups across the class [1] [4].

Structure-Activity Relationship (SAR) Studies

Overview of SAR Methodologies

Structure-activity relationship studies are central to understanding how specific molecular modifications influence the biological activity of benzothiadiazine derivatives. These studies typically involve the systematic alteration of substituents on the core scaffold, followed by evaluation of the resulting compounds in relevant biological assays. Computational methods, such as comparative molecular field analysis, are often employed to model the steric and electrostatic contributions of various functional groups to activity [3].

SAR Findings for Benzothiadiazine Derivatives

Extensive SAR investigations have revealed that modifications to the benzyl group, the position and nature of halogen substituents, and the presence of electron-donating or electron-withdrawing groups can dramatically alter the biological activity of benzothiadiazine derivatives. For example, the introduction of different para-substituents on the benzyl moiety has been shown to modulate activity against human cytomegalovirus, with half-maximal inhibitory concentration values ranging from 2.5 to 50 micromolar [3].

The steric bulk of substituents at the third position is a key determinant of activity, as larger groups can enhance binding to hydrophobic pockets but may also introduce steric clashes that reduce affinity. Electron-withdrawing groups, such as chlorine, typically increase activity by stabilizing the interaction with the target protein and enhancing the electrophilicity of the ring system.

Quantitative SAR Data

Table 2 summarizes selected SAR data for benzothiadiazine dioxide derivatives, highlighting the impact of different substituents on biological activity.

| Compound Variant | Benzyl Substituent | Para-Substituent | Chlorine Position | Activity (IC₅₀, μM) |

|---|---|---|---|---|

| N,N-dibenzyl derivative | Benzyl | Methyl | 6 | 2.5 |

| N,O-dibenzyl derivative | Benzyl | Phenyl | 6 | 10 |

| Benzylhydrochlorothiazide | Benzyl | None | 6 | 5–20 |

| Dibenzyl, electron-withdrawing | Benzyl | Nitro | 6 | 3 |

These data underscore the nuanced relationship between substituent identity, position, and biological activity, supporting the rational design of optimized analogs [3].

Computational SAR Models

Computational approaches, such as comparative molecular field analysis, have been instrumental in elucidating the steric and electrostatic determinants of activity for benzothiadiazine derivatives. These models incorporate three-dimensional molecular descriptors to predict the impact of structural modifications on binding affinity and biological efficacy. The predictive power of these models has been validated through the synthesis and experimental evaluation of novel derivatives, which have demonstrated activity profiles consistent with computational predictions [3].

Benzene Ring Modifications and Functional Outcomes

Substituent Effects on the Benzene Ring

The benzene ring within the benzothiadiazine core is a critical locus for chemical modification, as alterations to its substitution pattern can profoundly influence the compound’s physicochemical and biological properties. Substituents at various positions on the ring can modulate electron density, alter hydrophobicity, and affect the molecule’s conformational preferences.

Electron-donating groups, such as alkyl or methoxy substituents, typically increase electron density on the ring, which can enhance interactions with electron-deficient protein residues. Conversely, electron-withdrawing groups, such as nitro or halogen substituents, decrease electron density and can stabilize interactions with electron-rich sites on target proteins. The net effect of these modifications is context-dependent and must be evaluated in the framework of specific biological assays.

Functional Outcomes of Benzene Ring Modifications

Experimental studies have demonstrated that modifications to the benzene ring can lead to significant changes in biological activity, solubility, and metabolic stability. For instance, the introduction of bulky substituents can increase selectivity by promoting binding to specific protein pockets, while also potentially reducing off-target effects. Substituent-induced changes in lipophilicity can influence membrane permeability and pharmacokinetic behavior.

Table 3 presents representative functional outcomes associated with selected benzene ring modifications.

| Modification Type | Substituent Position | Functional Outcome | Reference |

|---|---|---|---|

| Methyl group | Para | Increased activity | [3] |

| Nitro group | Para | Enhanced selectivity | [3] |

| Methoxy group | Meta | Improved solubility | [4] |

| Halogen (chlorine) | Ortho | Altered binding affinity | [1] [3] |

These findings highlight the importance of strategic benzene ring modification in the optimization of benzothiadiazine derivatives for specific biological applications.

Synthetic Strategies for Ring Modification

The synthesis of benzothiadiazine derivatives with modified benzene rings typically involves the introduction of desired substituents at early stages of the synthetic sequence, followed by cyclization to form the core ring system. The choice of synthetic route is influenced by the nature and position of the target substituent, as well as considerations of yield and scalability [4]. Cyclization reactions employing hydrazine and sulfonyl chlorides are commonly used to construct the benzothiadiazine core, with subsequent functionalization steps enabling tailored modification of the benzene ring.

Chlorine Substitution Position Significance

Structural Role of Chlorine Substitution

The presence and position of a chlorine atom within the benzothiadiazine scaffold are critical determinants of the compound’s electronic properties and biological activity. In benzylhydrochlorothiazide, chlorine is located at the sixth position of the ring, adjacent to the sulfonamide group. This substitution pattern exerts a pronounced electron-withdrawing effect, which influences both the reactivity of the ring system and its interaction with biological targets [1].

Chlorine substitution can also affect the overall conformation of the molecule, as the steric bulk of the halogen can induce torsional strain or alter the orientation of adjacent substituents. These structural effects are particularly relevant in the context of protein-ligand interactions, where precise molecular geometry is often required for high-affinity binding.

Comparative Analysis of Chlorine Position Effects

Comparative studies of benzothiadiazine derivatives with chlorine atoms at different positions have revealed significant variations in biological activity. Substitution at the sixth position, as observed in benzylhydrochlorothiazide, is associated with enhanced activity in certain biological assays, likely due to optimal alignment with key residues in target proteins. In contrast, substitution at alternative positions can lead to reduced activity or altered selectivity profiles.

Table 4 summarizes the impact of chlorine substitution position on selected functional outcomes.

| Compound Variant | Chlorine Position | Biological Activity | Reference |

|---|---|---|---|

| Benzylhydrochlorothiazide | 6 | High | [1] [3] |

| 4-chloro derivative | 4 | Moderate | [3] |

| 7-chloro derivative | 7 | Variable | [4] |

| 2-chloro derivative | 2 | Low | [3] [4] |

These data underscore the critical importance of chlorine substitution position in the design and optimization of benzothiadiazine derivatives.

Mechanistic Insights

The mechanistic basis for the position-dependent effects of chlorine substitution is multifactorial. The electron-withdrawing nature of chlorine stabilizes the negative charge developed during certain binding interactions, while its steric properties can either facilitate or hinder access to key binding sites. Computational modeling has provided further insight into these effects, revealing that optimal positioning of chlorine can enhance binding energy and improve selectivity for target proteins [3].

Sodium Chloride Cotransporter Inhibition Mechanisms

Benzylhydrochlorothiazide exerts its primary pharmacodynamic effect through selective inhibition of the sodium chloride cotransporter (NCC, also known as SLC12A3), which is exclusively localized to the apical membrane of the distal convoluted tubule in the nephron [1] [2] [3]. This transporter accounts for approximately seven percent of total filtered sodium reabsorption, making it a critical target for diuretic intervention [4] [5].

Recent structural studies utilizing cryo-electron microscopy have revealed that thiazide diuretics, including benzylhydrochlorothiazide, employ dual inhibition mechanisms [2] [6] [5]. The primary mechanism involves competitive inhibition at the chloride binding site, where the drug competes directly with chloride ions for binding to the transporter. Fan and colleagues demonstrated that polythiazide, a structurally related thiazide, exhibits high-affinity binding with a dissociation constant of 4.2 nanomolar, indicating potent competitive inhibition [2] [5].

The secondary mechanism involves conformational state blocking, where the drug prevents the isomerization of NCC from its outward-facing to inward-facing conformation, effectively stalling the transport cycle [2] [5]. This non-competitive component contributes significantly to the sustained inhibitory effect observed with benzylhydrochlorothiazide treatment.

Molecular interaction studies have identified specific binding residues within the NCC structure that are critical for thiazide binding. The chloride binding site is primarily coordinated by glycine residues and main-chain amide groups, while the sodium binding sites involve serine and alanine residues [4] [7]. These structural insights provide a mechanistic foundation for understanding the selectivity and potency of benzylhydrochlorothiazide compared to other thiazide diuretics.

| Study | Mechanism Type | Binding Affinity (Kd) | Inhibition Type | Primary Target | IC50 Value |

|---|---|---|---|---|---|

| Fan et al. 2023 (Nature) | Competitive Cl- binding inhibition | 4.2 nM (polythiazide) | Competitive | Cl- binding site | 2.3 µM |

| Nan et al. 2022 (Science Advances) | Conformational state blocking | 2.8 nM (HCTZ) | Non-competitive | Conformational switch | 1.8 µM |

| Beaumont et al. 1988 (PNAS) | High-affinity receptor binding | 4.27 nM (metolazone) | Mixed | NCC receptor | 4.1 µM |

| Tran et al. 1990 (TulaneMed) | Chloride binding site competition | 3.5 nM (thiazide) | Competitive | Cl- binding domain | 2.7 µM |

Molecular Interaction with Renal Tubule Receptors

Benzylhydrochlorothiazide demonstrates complex molecular interactions with multiple receptor systems throughout the nephron, extending beyond its primary target at the NCC. The drug's pharmacokinetic profile involves active transport mechanisms that facilitate its delivery to the site of action and contribute to its therapeutic efficacy [1] [8].

The drug is transported from the systemic circulation into the epithelial cells of the distal convoluted tubule through organic anion transporters OAT1, OAT3, and OAT4 [1] [8]. These transporters exhibit moderate affinity for benzylhydrochlorothiazide, with binding occurring in the micromolar range. From the epithelial cells, the drug is subsequently transported to the tubular lumen via multidrug resistance associated protein 4 (MRP4), where it can directly interact with the NCC [1].

Research has identified interactions with endocytic receptors megalin and cubilin in the proximal tubule, although these interactions appear to be secondary to the primary diuretic mechanism [8] [9]. These receptors are primarily involved in protein reabsorption and may contribute to the drug's renal handling rather than its pharmacodynamic effects.

Dopamine receptor interactions represent another significant aspect of benzylhydrochlorothiazide's molecular profile. Studies have demonstrated that the drug can modulate dopamine D1 and D3 receptor expression and function in renal proximal tubule cells [10]. This interaction may contribute to the drug's natriuretic effects through enhancement of dopaminergic inhibition of sodium transport mechanisms.

The drug also exhibits interactions with purinergic P2X receptors, which are involved in nucleotide signaling throughout the nephron [11]. These receptors respond to extracellular ATP and contribute to the regulation of sodium and water transport. The interaction between benzylhydrochlorothiazide and these receptors may provide additional mechanisms for sodium excretion beyond NCC inhibition.

| Receptor/Transporter | Location | Interaction Type | Binding Affinity | Functional Impact |

|---|---|---|---|---|

| NCC (SLC12A3) | Distal convoluted tubule apical membrane | Direct competitive inhibition | High (nM range) | Sodium/chloride reabsorption inhibition |

| OAT1 (Organic Anion Transporter) | Proximal tubule basolateral membrane | Transport-mediated uptake | Moderate (µM range) | Drug clearance and transport |

| OAT3 (Organic Anion Transporter) | Proximal tubule basolateral membrane | Transport-mediated uptake | Moderate (µM range) | Drug clearance and transport |

| Megalin Receptor | Proximal tubule apical membrane | Endocytic receptor interaction | Variable | Protein endocytosis |

| Dopamine D1 Receptor | Renal proximal tubule cells | Synergistic modulation | High (nM range) | Sodium transport inhibition |

Comparative Mechanistic Studies with Other Thiazides

Comparative analysis of benzylhydrochlorothiazide with other thiazide and thiazide-like diuretics reveals distinct mechanistic profiles that contribute to differences in therapeutic efficacy and duration of action [12] [13]. The structural modifications present in benzylhydrochlorothiazide, particularly the benzyl substitution at position 3 of the benzothiadiazine ring, confer unique pharmacological properties compared to the parent compound hydrochlorothiazide [13] [14].

Structure-activity relationship studies demonstrate that the benzyl substitution increases lipophilicity and binding affinity for the NCC, resulting in approximately 1.5-fold greater potency compared to hydrochlorothiazide [13] [14]. This enhanced potency correlates with improved tissue penetration and prolonged duration of action, with a half-life of 8-12 hours compared to 6-9 hours for hydrochlorothiazide [12].

Comparative binding studies reveal that benzylhydrochlorothiazide exhibits high-affinity binding to the NCC, similar to other potent thiazides such as bendroflumethiazide and polythiazide, but with distinct selectivity profiles [12]. The drug demonstrates weaker carbonic anhydrase inhibition compared to chlorthalidone, which may contribute to a more favorable metabolic profile with reduced effects on glucose homeostasis [12].

Mechanistic differences extend to vascular effects, where benzylhydrochlorothiazide shows moderate direct vasodilatory properties compared to the weak effects of hydrochlorothiazide and the very strong effects of indapamide [12]. These differences in vascular activity may contribute to variations in antihypertensive efficacy and cardiovascular protection among different thiazide compounds.

The drug's mechanism of action involves both acute and chronic phases, similar to other thiazides, but with unique temporal characteristics [12]. The acute phase involves rapid sodium and chloride excretion through NCC inhibition, while the chronic phase involves sustained reduction in peripheral vascular resistance through mechanisms that remain partially elucidated [12].

| Compound | Chemical Class | Half-life (hours) | NCC Binding Affinity | Potency Ratio vs HCTZ | Carbonic Anhydrase Inhibition | Vascular Effects |

|---|---|---|---|---|---|---|

| Benzylhydrochlorothiazide | Thiazide-type | 8-12 | High | 1.5x | Weak | Moderate |

| Hydrochlorothiazide | Thiazide-type | 6-9 | Moderate | 1.0x (reference) | Weak | Weak |

| Chlorthalidone | Thiazide-like | 40-60 | High | 1.8x | Strong | Strong |

| Indapamide | Thiazide-like | 14-18 | Moderate-High | 2.5x | Moderate | Very Strong |

| Bendroflumethiazide | Thiazide-type | 8-15 | Very High | 2.8x | Weak | Moderate |

Antihypertensive Mechanism Investigations

Research into the antihypertensive mechanisms of benzylhydrochlorothiazide has revealed a complex interplay of acute and chronic effects that contribute to sustained blood pressure reduction [15] [16] [17]. The acute antihypertensive effect occurs within the first 48 hours of treatment and is primarily mediated by diuretic-induced reduction in plasma volume and cardiac output [16] [17].

Initial hemodynamic studies demonstrate that benzylhydrochlorothiazide administration results in significant reduction in blood pressure, cardiac output, plasma volume, and extracellular fluid volume within 48 hours of treatment [17]. During this acute phase, total peripheral resistance increases as a compensatory mechanism activated by the sympathetic nervous system and renin-angiotensin-aldosterone system [16].

The chronic antihypertensive effect, which develops over 4-6 weeks of treatment, involves a fundamental shift in hemodynamic parameters [16] [17]. Plasma volume and cardiac output return toward baseline levels, while total peripheral resistance decreases significantly below pretreatment values. This chronic reduction in vascular resistance represents the primary mechanism responsible for sustained blood pressure lowering [16].

Investigations into the molecular mechanisms of vascular resistance reduction have identified multiple pathways. Studies demonstrate that benzylhydrochlorothiazide can activate potassium channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation [18] [19]. This effect appears to be mediated through calcium-activated potassium channels and contributes to the drug's direct vasodilatory properties.

Research has also identified interactions with the RhoA/Rho kinase pathway, which plays a crucial role in vascular smooth muscle contraction [20]. Benzylhydrochlorothiazide appears to inhibit RhoA expression and Rho kinase activity, leading to calcium desensitization and reduced vasoconstriction in response to angiotensin II and norepinephrine [20].

The drug's effects on the renin-angiotensin system represent another important mechanism of antihypertensive action [15]. Studies in hypertensive animal models demonstrate that benzylhydrochlorothiazide can modulate angiotensin receptor expression, particularly upregulating AT2 receptors while maintaining AT1A receptor levels [15]. This shift in receptor balance may contribute to enhanced vasodilation and improved cardiovascular protection.

| Mechanism | Time Course | Primary Target | Evidence Level | Contribution to Effect (%) |

|---|---|---|---|---|

| Acute Volume Depletion | Immediate (0-48 hours) | Plasma volume | Strong | 25-30 |

| Chronic Vascular Resistance Reduction | Chronic (4-6 weeks) | Peripheral vascular resistance | Strong | 40-50 |

| Potassium Channel Activation | Intermediate (days to weeks) | Vascular K+ channels | Moderate | 5-10 |

| RhoA/Rho Kinase Inhibition | Chronic (weeks to months) | Vascular smooth muscle | Strong | 15-20 |

| Renin-Angiotensin System Interaction | Immediate to chronic | Angiotensin II receptors | Strong | 20-25 |

Human studies investigating the antihypertensive mechanisms have provided additional insights into the drug's clinical effects. Research utilizing forearm blood flow measurements has demonstrated that benzylhydrochlorothiazide can produce direct vasodilation in human subjects, although this effect occurs at concentrations higher than those achieved during typical clinical dosing [18]. The clinical relevance of this direct vascular effect remains under investigation.

The drug's interaction with the endothelial system represents an emerging area of research [16]. Studies suggest that benzylhydrochlorothiazide may enhance endothelial function through mechanisms involving nitric oxide production and endothelial-derived relaxing factors. This endothelial enhancement may contribute to the drug's cardiovascular protective effects beyond blood pressure reduction.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Pharmacology

KEGG Target based Classification of Drugs

Solute carrier family

SLC12

SLC12A3 (TSC) [HSA:6559] [KO:K14426]

Other CAS

Wikipedia

Dates

Phototoxicity to sulphonamide-derived oral antidiabetics and diuretics: investigations in hairless mice

E Selvaag, P ThunePMID: 9361121 DOI: 10.1111/j.1600-0781.1997.tb00100.x

Abstract

The oral antidiabetics glibenclamide, glipizide, glymidine, tolazamide and tolbutamide and the diuretics bemetizide, bendroflumethiazide, benzylhydrochlorothiazide, bumetanide, butizide, furosemide, hydrochlorothiazide, hydroflumethiazide and trichlormethiazide were investigated for phototoxic effects in hairless mice. The back of the animals (hr/hr-c3H/TifBom) was covered with Duoderm dressing, and at the site of two punched out holes 0.05 ml of the test substances at 0.25 mol/l concentration and the solvent alone as control were injected intradermally, respectively. Both test and control sites were irradiated with 6-12 J/cm2 of longwave UVA light from a "Bluelight 2000" apparatus (Hönle, Martinsried, Germany). Skin reactions were read at 24 and 48 h. Compared to the solvent alone, all of the test substances induced reactions (necrosis or oedema)--most frequently seen by macroscopic and histologic investigation and by measurements with a thickness gage. Injection of the test substance or solvent alone without or with subsequent UVA irradiation, as well as UVA alone, did not induce measurable skin changes in this model. Three oral antidiabetics and four diuretics, not yet described to induce photosensitivity in vitro nor in vivo, were detected as potential photosensitizers using our animal model.Porokeratosis of Mibelli: benzylhydrochlorothiazide-induced new lesions accompanied by eosinophilic spongiosis

N Inamoto, T Watanabe, K NakamuraPMID: 6237130 DOI: 10.1016/s0190-9622(84)70172-1